molecular formula C8H16O3 B1401513 3-Penten-1-ol, 4-methyl-, acetate CAS No. 929-12-4

3-Penten-1-ol, 4-methyl-, acetate

Cat. No. B1401513
CAS RN: 929-12-4
M. Wt: 160.21 g/mol
InChI Key: XUCJQXDGKUWPKI-UHFFFAOYSA-N
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Description

3-Penten-1-ol, 4-methyl-, acetate is a chemical compound with the molecular formula C8H14O2 . It is also known by other names, including 4-Methyl-3-penten-1-ol acetate . This compound belongs to the class of esters and is commonly used in various industrial applications.

Scientific Research Applications

  • Chiral β-Substituted Ketones Synthesis

    Oxidation of (R)-(−)-(Z)- and (R)-(+)-(E)-3-penten-2-ol with Pd(II) using hydroxyl, methoxyl, acetate, and phenyl as nucleophiles produces β-substituted ketones. These products are optically active, indicating chiral transfer during the process, and have implications for stereochemical studies in organic synthesis (Hamed & Henry, 1997).

  • Formation of Tetrahydrofuran Derivatives

    Manganese(III) oxidation of diketene and a 1,1-diarylethene results in tetrahydrofuran derivatives and acetonylation of alkenes. This process highlights the chemical versatility of 3-Penten-1-ol, 4-methyl-, acetate in forming diverse chemical structures (Nishino et al., 1996).

  • Ring Closure Reactions

    The electrophilic reaction of 4-tert-butyl-4-penten-l-ol with reagents like mineral acids and mercuric acetate leads to products of 1,2-methyl rearrangement. This demonstrates the compound's reactivity in ring closure reactions, which is crucial for synthetic organic chemistry (Mihailović et al., 1999).

  • Synthesis of Sex Pheromones

    E-2-Penten-4-yn-1-ol, a related compound, is used to synthesize 1,3-diene systems, which are crucial for creating sex pheromones for cotton pests. This application demonstrates the agricultural importance of such compounds (Yadav et al., 1989).

  • Hydroformylation in Water

    The hydroformylation of 4-penten-1-ol and 3-buten-1-ol in water using HRh(CO)(TPPTS)3 shows that the reaction chemistry and kinetics are dependent on solution ionic strength. This research highlights the compound's role in catalytic processes in aqueous environments (Sullivan et al., 2004).

  • Identification in Methamphetamine Synthesis

    A trace processing impurity identified in methamphetamine, trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine, was traced back to trans-4-methyl-5-phenyl-4-penten-2-one, a ketone cluster produced during methamphetamine synthesis. This study provides insight into the chemical pathways involved in illicit drug synthesis (Toske et al., 2017).

Future Directions

Remember to consult relevant scientific literature for more in-depth information. Always handle this compound with care due to its potential hazards .

properties

IUPAC Name

acetic acid;4-methylpent-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O.C2H4O2/c1-6(2)4-3-5-7;1-2(3)4/h4,7H,3,5H2,1-2H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCJQXDGKUWPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCO)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90842234
Record name Acetic acid--4-methylpent-3-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90842234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Penten-1-ol, 4-methyl-, acetate

CAS RN

929-12-4
Record name Acetic acid--4-methylpent-3-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90842234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Penten-1-ol, 4-methyl-, acetate
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3-Penten-1-ol, 4-methyl-, acetate
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3-Penten-1-ol, 4-methyl-, acetate
Reactant of Route 4
3-Penten-1-ol, 4-methyl-, acetate
Reactant of Route 5
3-Penten-1-ol, 4-methyl-, acetate
Reactant of Route 6
3-Penten-1-ol, 4-methyl-, acetate

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